Diisopropyl fumarate (DiPF) is a dialkyl fumarate monomer, categorized as a 1,2-disubstituted ethylene. [, ] It is a colorless powder at room temperature. DiPF is notable in scientific research for its unique polymerization kinetics due to steric hindrance from its bulky ester groups. This leads to the formation of polymers with rigid chain structures distinct from typical vinyl polymers. Diisopropyl fumarate serves as a building block for various polymers and copolymers with applications in materials science, optics, and biomedicine.
Diisopropyl fumarate is classified as an ester, specifically a fumarate ester, which is derived from fumaric acid and isopropyl alcohol. It is often utilized in polymer chemistry and materials science due to its ability to undergo polymerization reactions.
The synthesis of diisopropyl fumarate typically involves the esterification reaction between fumaric acid and isopropyl alcohol. This reaction can be catalyzed by various acids, including Lewis acids or mineral acids, to enhance the reaction rate and yield.
Diisopropyl fumarate has a molecular formula of . Its structure features two isopropyl groups attached to the fumarate backbone, which consists of a double bond between two carbon atoms (the fumarate moiety) along with two ester functional groups.
Diisopropyl fumarate can participate in several chemical reactions, primarily due to its ester functionality:
The mechanism of action for diisopropyl fumarate primarily relates to its role as a monomer in polymerization processes:
This mechanism allows for the production of polymers with tailored properties based on the reaction conditions and monomer ratios used .
Diisopropyl fumarate exhibits several notable physical and chemical properties:
These properties contribute to its utility in various applications, particularly in polymer chemistry where solubility and reactivity are crucial .
Diisopropyl fumarate finds use in several scientific and industrial applications:
Radical polymerization of DiPF displays unique kinetic parameters attributable to its sterically congested molecular architecture. While conventional wisdom suggested 1,2-disubstituted ethylenes would exhibit negligible polymerizability, DiPF achieves high molecular weights (exceeding 105 g/mol) due to an atypical balance between propagation (kp) and termination (kt) rates. Electron spin resonance (ESR) studies quantify kp at approximately 0.24 L·mol–1·s–1 and kt at 2.1 × 102 L·mol–1·s–1 at 60°C—values markedly lower than those for less-hindered monomers like methyl methacrylate. However, the ratio kp/kt0.5, governing polymerization rate, remains favorable due to severely suppressed termination from restricted radical diffusion [4].
This kinetic profile induces a pronounced Trommsdorff effect (gel effect) during bulk polymerization. As chain mobility decreases with conversion, termination becomes diffusion-limited while propagation persists, leading to autoacceleration and high-molecular-weight polymers. Molecular weight distributions (Đ = Mw/Mn) typically range from 1.8–2.5, reflecting controlled chain growth under these conditions [3] [4].
Table 1: Kinetic Parameters for Radical Polymerization of DiPF at 60°C
Parameter | Value | Measurement Technique |
---|---|---|
kp | 0.24 L·mol–1·s–1 | ESR Spectroscopy |
kt | 2.1 × 102 L·mol–1·s–1 | ESR Spectroscopy |
kp/kt0.5 | 0.016 L0.5·mol–0.5·s–0.5 | Calculated |
Typical Mn | 1.0 × 105–2.5 × 105 g/mol | GPC/SEC |
DiPF readily undergoes radical copolymerization with acrylic and methacrylic comonomers, producing materials with tailored thermal and mechanical properties. Its copolymerization behavior is characterized by gradient or alternating tendencies, dictated by relative reactivity ratios. With styrene (rDiPF ≈ 0.1), DiPF exhibits a strong preference for cross-propagation, yielding alternating sequences. Conversely, copolymerizations with acrylates like n-butyl acrylate (rDiPF ≈ 0.8, rBA ≈ 1.2) produce gradient copolymers enriched in DiPF early in the reaction and acrylate-rich segments later [4].
Microwave-assisted copolymerization significantly enhances reaction rates. For example, DiPF and benzyl acrylate achieve >85% conversion within 60 minutes under microwave irradiation versus >300 minutes conventionally. These copolymers exhibit glass transition temperatures (Tg) tunable from 40°C (acrylate-dominated) to 177°C (DiPF-dominated), demonstrating exceptional compositional versatility [3] [4]. Applications leverage this tunability: Bone tissue engineering scaffolds utilize DiPF copolymers for their rigidity and biocompatibility, while optical materials exploit low refractive indices when copolymerized with fluorinated monomers [4] [7].
Table 2: Copolymerization Parameters and Properties of DiPF with Common Comonomers
Comonomer | rDiPF | rcomonomer | Tg Range (°C) | Key Application |
---|---|---|---|---|
Styrene | 0.10 | 0.05 | 105–160 | High-Tg thermoplastics |
Benzyl Acrylate | 0.75 | 0.60 | 40–110 | Biomaterial scaffolds |
Methyl Methacrylate | 0.35 | 1.80 | 90–177 | Optical polymers |
tert-Butyl Acrylate | 0.82 | 1.15 | 45–177 | Lithographic resins |
The absence of a methylene spacer (—CH2—) in DiPF’s polymer backbone fundamentally differentiates its dynamics from conventional vinyl polymers. Bulky isopropoxycarbonyl groups flanking the polymethylene chain create extensive steric repulsion, restricting C–C bond rotation and imparting semiflexible to rigid-rod characteristics. Light scattering and viscosity analyses in THF reveal a persistence length (q) of ~3.5 nm—significantly higher than flexible polymers like polystyrene (q ≈ 1 nm) [3] [10].
This rigidity profoundly influences relaxation behavior. Dynamic mechanical analysis (DMA) and dielectric spectroscopy (DS) identify two distinct transitions:
Termination kinetics are similarly sterically controlled: Bimolecular collisions between propagating radicals are impeded, depressing kt by orders of magnitude compared to less-hindered monomers. This enables high radical lifetimes and, consequently, high molecular weights despite inherently slow propagation [3] [4].
DiPF synthesis relies predominantly on acid-catalyzed esterification of fumaric acid with isopropanol. Industrial processes employ homogeneous Brønsted acids like p-toluenesulfonic acid (pTSA, 0.5–1.5 mol%) or methanesulfonic acid under reflux conditions (110–130°C). Water, a byproduct, is continuously removed via azeotropic distillation using solvents like toluene, hexane, or octane, driving equilibrium towards ester formation (>90% yield) [1] [4].
Alternative catalysts offer distinct advantages:
Fumaric acid, the precursor, is increasingly sourced from bio-based routes (fermentation of glucose), enhancing sustainability. Subsequent esterification achieves high atom economy, particularly with recoverable catalysts [4].
Table 3: Comparative Catalytic Systems for DiPF Synthesis
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|
p-Toluenesulfonic Acid | 110–130 | 4–8 | 85–92 | Low cost, high activity |
Methanesulfonic Acid | 100–120 | 3–6 | 88–90 | Reduced color formation |
Phosphotungstic Acid (HPA) | 90–105 | 3–5 | 90–94 | Recyclable, high TOF |
[BMIM][HSO4] IL | 80–90 | 4–6 | 88–93 | Recyclable, lower temperature |
Industrial DiPF production contends primarily with maleate isomerization, solvent losses, and catalyst residues. Key mitigation strategies include:
Process intensification via microwave-assisted esterification further enhances efficiency, reducing reaction times by 50–70% and improving yield purity [4].
Table 4: Byproduct Mitigation Techniques in DiPF Manufacturing
Byproduct/Issue | Mitigation Strategy | Effectiveness | Environmental/Economic Impact |
---|---|---|---|
Maleic Acid Isomers | Temperature control (<140°C); Fractional distillation | High (Purity >98%) | Reduces waste, improves monomer reactivity |
Water (Equilibrium Limit) | Azeotropic distillation (hexane/toluene); N2 sparging | High (Conversion >90%) | Enables high yields; VOC recovery needed |
Spent Acid Catalyst | Neutralization (NaOH); Heterogeneous catalysts (HPA) | Moderate to High | Lowers disposal costs; HPA recycling viable |
Solvent Losses | Closed-loop condensation/recovery systems | High | Minimizes VOC emissions, reduces raw material use |
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